molecular formula C14H18BrF3N2 B1408716 1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1779123-31-7

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1408716
CAS No.: 1779123-31-7
M. Wt: 351.2 g/mol
InChI Key: DFSISIJXGJUZGC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a brominated aryl-piperidine derivative characterized by a 5-bromo-2-(trifluoromethyl)phenyl group attached to a piperidine ring substituted with dimethylamine at the 4-position.

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-9-10(15)3-4-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSISIJXGJUZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromine or trifluoromethyl groups.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The piperidine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with structurally related bromophenyl-containing derivatives:

Compound Name (CAS/Reference) Key Substituents Molecular Weight Notable Properties/Activities
Target Compound 5-Bromo-2-(trifluoromethyl)phenyl, N,N-dimethylpiperidine ~363* High lipophilicity (CF₃ group), potential metabolic stability
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (1033202-35-5) 4-methoxybenzyl, nitro-pyridine 337.18 Electron-withdrawing nitro group; safety hazards noted (GHS)
N-(3-bromo-5-chloro-2-methoxyphenyl)-1-prop-2-ynylpiperidin-4-amine 3-bromo-5-chloro-2-methoxyphenyl, propargyl 357.67 Increased steric bulk (propargyl); halogen-rich
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (1039803-54-7) 4-fluorobenzyl, pyridine 281.12 Lower molecular weight; fluorinated aromaticity
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs 3-bromophenyl, triazole ~300–350 Anticancer activity (in silico studies)

*Calculated based on molecular formula C₁₅H₁₈BrF₃N₂.

Key Observations :

  • Trifluoromethyl Group : The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy (e.g., ) or nitro groups .
  • Halogen Diversity : Unlike compounds with multiple halogens (e.g., bromo + chloro in ), the target compound focuses on bromo and CF₃, balancing steric and electronic effects.
  • Amine Substitution : The N,N-dimethylpiperidine moiety offers moderate basicity and solubility compared to bulkier diethyl groups (e.g., 1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine ).

Biological Activity

1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1779123-31-7) is a synthetic organic compound notable for its diverse biological activities. This compound features a piperidine ring, a bromine atom, and a trifluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H18BrF3N2C_{14}H_{18}BrF_3N_2, with a molecular weight of 351.20 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC14H18BrF3N2C_{14}H_{18}BrF_3N_2
Molecular Weight351.20 g/mol
CAS Number1779123-31-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The bromine and trifluoromethyl groups are essential for binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

This compound has shown promising anticancer activity in several studies:

  • Cytotoxicity : It has been reported to induce apoptosis in cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin in certain models .
  • Mechanism : The compound appears to inhibit specific kinases involved in cancer cell proliferation and survival, although the exact pathways are still under investigation .

Neurological Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's . This dual inhibition could lead to enhanced cognitive function by increasing acetylcholine levels.

Case Studies

  • Antimicrobial Study : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics.
  • Cancer Research : A recent study highlighted its effectiveness against FaDu hypopharyngeal tumor cells, where it induced apoptosis at lower concentrations compared to traditional treatments. The study utilized a three-component cycloaddition approach to synthesize derivatives that exhibited enhanced activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

CompoundKey FeaturesActivity Level
1-(5-Bromo-2-(trifluoromethyl)phenyl)piperidineLacks dimethyl groupsModerate
1-(5-Bromo-2-(trifluoromethyl)phenyl)-N-methylpiperidin-4-amineContains one methyl groupLower than target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
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1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

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